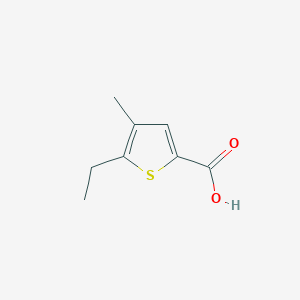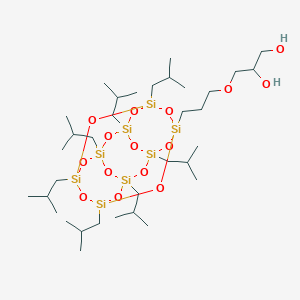
2,3,4,5-Tetrachlorophenyl isothiocyanate
Overview
Description
2,3,4,5-Tetrachlorophenyl isothiocyanate is an organic compound with the molecular formula C7HCl4NS. It is a derivative of phenyl isothiocyanate, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachlorophenyl isothiocyanate typically involves the reaction of 2,3,4,5-tetrachloroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors with precise temperature and pressure controls to facilitate the reaction between 2,3,4,5-tetrachloroaniline and thiophosgene .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachlorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like primary or secondary amines under mild conditions.
Addition Reactions: Often carried out in the presence of catalysts or under specific pH conditions to facilitate the reaction.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Adducts: Resulting from addition reactions with active hydrogen-containing compounds.
Scientific Research Applications
2,3,4,5-Tetrachlorophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachlorophenyl isothiocyanate involves its reactivity towards nucleophiles. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity. The compound targets specific molecular pathways, including those involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
- 2,4,5-Trichlorophenyl isothiocyanate
- 2,5-Dichlorophenyl isothiocyanate
- Phenyl isothiocyanate
Comparison: 2,3,4,5-Tetrachlorophenyl isothiocyanate is unique due to the presence of four chlorine atoms, which significantly enhances its reactivity compared to other isothiocyanates. This increased reactivity makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4NS/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOYNAFGFABBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405476 | |
| Record name | 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-88-8 | |
| Record name | 1,2,3,4-Tetrachloro-5-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)








